molecular formula C8H6BrNOS B2934515 6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one CAS No. 1411982-58-5

6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one

Cat. No.: B2934515
CAS No.: 1411982-58-5
M. Wt: 244.11
InChI Key: KHDSPHNEIBDGOY-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one typically involves the reaction of anthranilic acid derivatives with bromine and other reagents. One common method includes the use of aroyl isothiocyanates to form thiourea derivatives, which then undergo cyclization to produce the desired benzothiazine compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzothiazine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one involves its interaction with specific molecular targets within biological systems. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to its bioactivity. It is known to inhibit certain enzymes and receptors, which contributes to its therapeutic effects .

Comparison with Similar Compounds

  • 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
  • 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 2-Amino-4H-3,1-benzothiazin-4-one

Comparison: Compared to these similar compounds, 6-Bromo-2,3-dihydro-1,3-benzothiazin-4-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

6-bromo-2,3-dihydro-1,3-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c9-5-1-2-7-6(3-5)8(11)10-4-12-7/h1-3H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDSPHNEIBDGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=O)C2=C(S1)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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